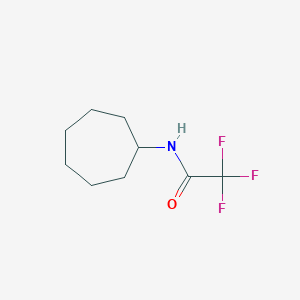

N-cycloheptyl-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO/c10-9(11,12)8(14)13-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHBKESOIAKHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2,2,2-trifluoroacetamide typically involves the reaction of cycloheptylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cycloheptylamine+Trifluoroacetic anhydride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form cycloheptylamine and trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products:

Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

Hydrolysis: The primary products are cycloheptylamine and trifluoroacetic acid.

Scientific Research Applications

N-cycloheptyl-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,2,2-trifluoroacetamide involves its interaction with various molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The cycloheptyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : The benzyl group enhances crystallinity and melting point due to π-π stacking, whereas aliphatic substituents (e.g., n-butyl, diethyl) result in liquids or oils.

- Synthetic Accessibility : Most derivatives are synthesized via direct acylation of amines with TFAA, but yields and purification methods differ (e.g., N-butyl-TFA requires chromatography , while N-benzyl-TFA crystallizes directly ).

Key Observations :

- N-Benzyl-TFA Superiority : The benzyl derivative is unique in the evidence for demonstrated antifungal activity (likely due to hydrophobic interactions with enzyme active sites) and antioxidant capacity via DPPH and CUPRAC assays .

- Lack of Data for Analogs: No biological studies are reported for N-butyl, N-allyl, or N,N-diethyl analogs, limiting direct comparisons.

Key Observations :

Key Observations :

- Research vs. Industrial Use : N-Benzyl-TFA is primarily a research compound, while N,N-diethyl-TFA is commercially available for synthetic chemistry.

Q & A

Q. What are the standard synthetic routes for N-cycloheptyl-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction between cycloheptylamine and trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFACl). Key parameters for optimization include:

- Temperature : Maintain 0–5°C during exothermic reactions to minimize side products.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance solubility of reactants.

- Stoichiometry : A 1:1 molar ratio of cycloheptylamine to TFAA ensures complete conversion. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify cycloheptyl protons (δ 1.2–2.1 ppm) and the trifluoroacetamide carbonyl (δ 165–170 ppm).

- ¹⁹F NMR : A singlet at δ -75 to -80 ppm confirms the CF₃ group.

- FTIR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 195.18 (M⁺) with fragmentation patterns (e.g., loss of cycloheptyl group at m/z 110) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between studies on this compound?

Methodological Answer: Contradictions often arise from variations in experimental design. To address this:

- Standardize Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., Candida albicans ATCC 10231).

- Statistical Analysis : Apply Duncan’s multiple range test (p < 0.05) to compare IC₅₀ values across studies.

- Meta-Analysis : Pool data from independent studies (e.g., antioxidant activity via DPPH assay) and calculate weighted averages .

Q. What computational methods are suitable for studying interactions between this compound and target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand parameters.

- Protocol :

Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

Retrieve enzyme structures (e.g., AmpC β-lactamase, PDB: 1KE4) and remove water molecules.

Define binding sites using GRID-based cavity detection.

Run 100 Lamarckian genetic algorithm (LGA) simulations; cluster results by RMSD ≤2.0 Å.

- Validation : Compare docking scores (ΔG ≤ -5 kcal/mol) with experimental IC₅₀ values .

Q. How can this compound be modified to enhance its pharmacokinetic properties?

Methodological Answer:

- Structural Optimization :

- Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility.

- Replace cycloheptyl with bicyclic moieties (e.g., norbornane) to increase metabolic stability.

- In Silico ADMET Prediction : Use QikProp (Schrödinger) to predict logP (<3), Caco-2 permeability (>50 nm/s), and CYP450 inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.